

Zapalog: A Technical Guide to Light-Inducible Protein Dimerization

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Compound of Interest

Compound Name: Zapalog

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Executive Summary

Zapalog is a powerful tool for controlling protein-protein interactions with high spatiotemporal precision. This small-molecule heterodimerizer enables the rapid and reversible dimerization of proteins tagged with FKBP and DHFR domains, triggered by the presence of **Zapalog** and reversed by exposure to blue light. This technology offers unprecedented control over cellular processes, making it an invaluable asset for research in cell biology, neuroscience, and drug development. This guide provides an in-depth overview of the **Zapalog** system, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Zapalog

Zapalog is a chemically induced dimerization (CID) system that offers a significant advantage over traditional methods: optical control.^{[1][2][3]} It is a photocleavable small molecule that acts as a bridge between two proteins of interest, each fused to a specific protein tag.^{[1][4]} The key components of the **Zapalog** system are:

- **Zapalog**: A synthetic, cell-permeable small molecule.
- FKBP (FK506-Binding Protein): A protein domain that binds to one end of the **Zapalog** molecule.

- DHFR (Dihydrofolate Reductase): A protein domain that binds to the other end of the **Zapalog** molecule.

When introduced to cells expressing proteins tagged with FKBP and DHFR, **Zapalog** induces their dimerization. This dimerization can be rapidly reversed by exposing the cells to 405nm blue light, which cleaves the **Zapalog** molecule and releases the two proteins. Importantly, this process is repeatable; subsequent addition of fresh, uncleaved **Zapalog** can re-induce dimerization.

Mechanism of Action

The functionality of **Zapalog** is based on its unique chemical structure, which incorporates moieties that bind to FKBP and DHFR, linked by a photocleavable nitrobenzyl group.

Dimerization: In the absence of light, **Zapalog** bridges the FKBP and DHFR domains, bringing the tagged proteins into close proximity.

Photolysis: Upon illumination with 405nm light, the nitrobenzyl linker within the **Zapalog** molecule undergoes photolysis. This cleavage breaks the connection between the FKBP- and DHFR-binding moieties, leading to the rapid dissociation of the protein dimer.

Reversibility: The photolyzed fragments of **Zapalog** have a low affinity for the protein tags. Therefore, the addition of new, intact **Zapalog** molecules can outcompete the cleaved fragments and re-establish the protein-protein interaction.

Quantitative Performance Data

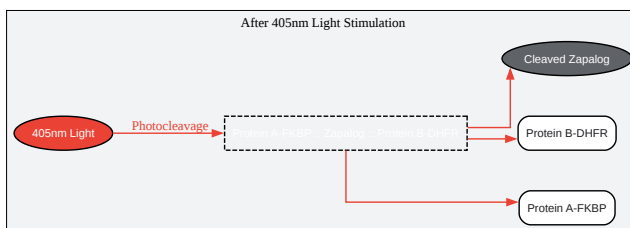
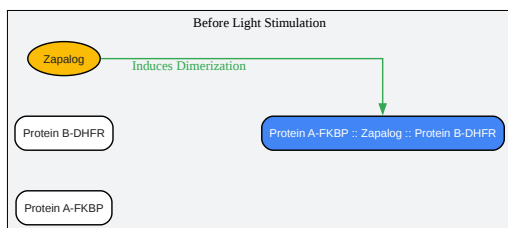
The efficiency and kinetics of **Zapalog**-induced dimerization have been characterized in several studies. The following table summarizes key quantitative data:

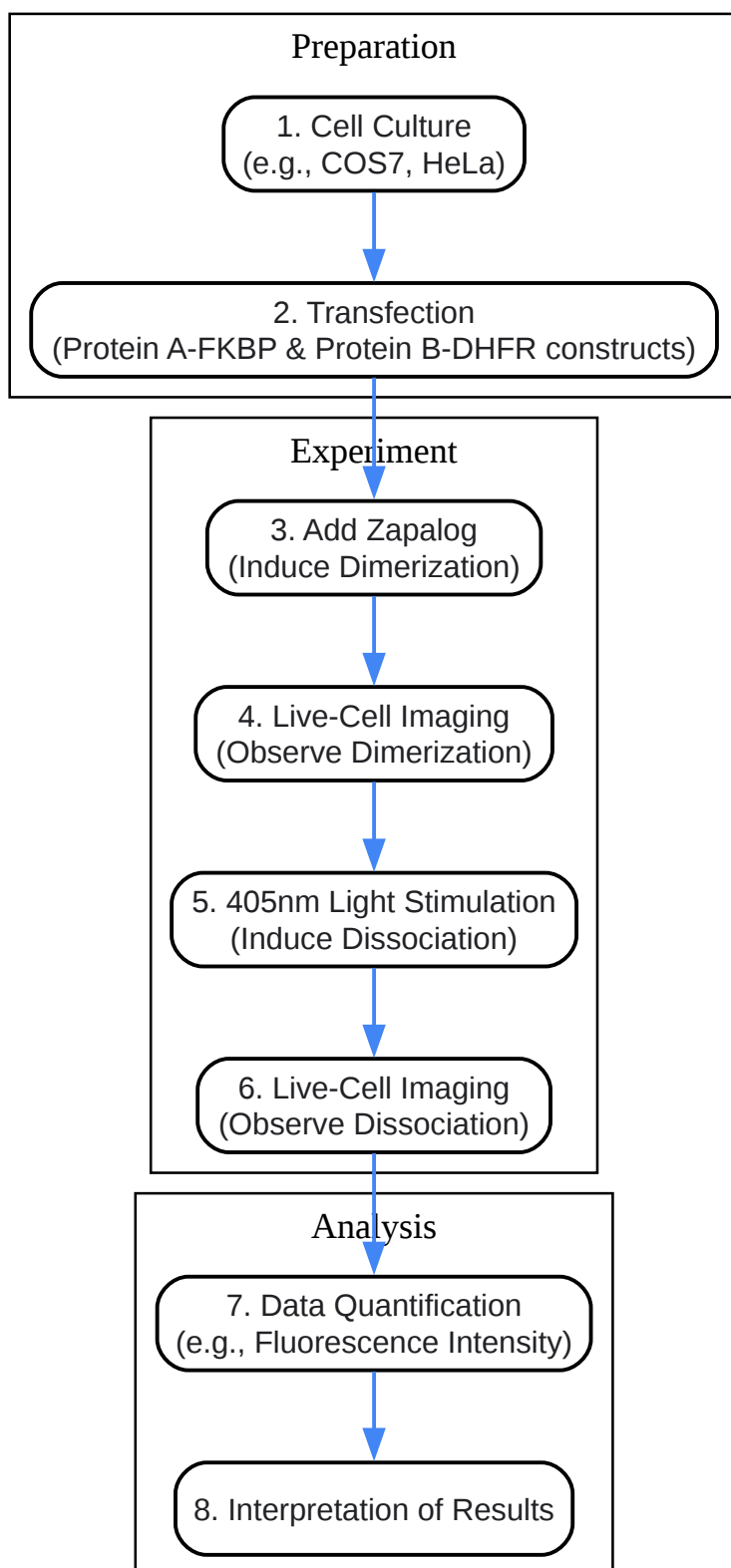
Parameter	Value	Cell Type	Experiment	Reference
EC50	~100 nM	COS7	YFP translocation assay	
Dimerization Time (10µM Zapalog)	~1 minute (full translocation)	COS7	YFP translocation assay	
Re-dimerization Time (after photolysis)	~30 seconds	HeLa	YFP translocation assay in a small ROI	
Photocleavage Light Pulse	500 msec pulse of 405nm light	HeLa	YFP translocation assay	

Signaling Pathway and Experimental Workflow

Zapalog-Induced Protein Dimerization Pathway

The core mechanism of **Zapalog** can be represented as a simple signaling pathway.





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